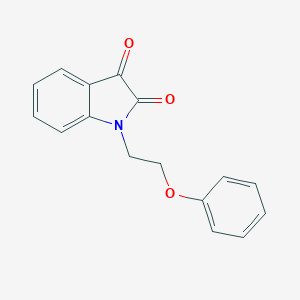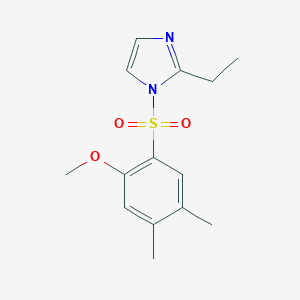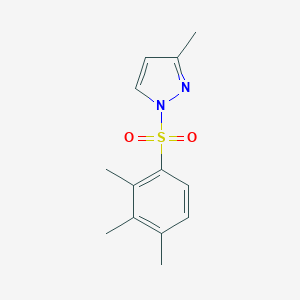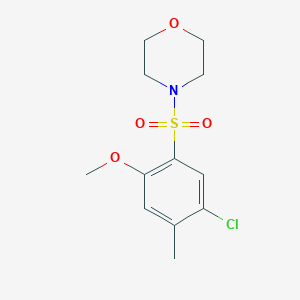
1-(2-phenoxyethyl)-1H-indole-2,3-dione
Vue d'ensemble
Description
The compound “1-(2-phenoxyethyl)-1H-indole-2,3-dione” is a derivative of indole, which is a heterocyclic compound commonly found in many natural products and pharmaceuticals . The “2-phenoxyethyl” group attached to the indole ring suggests that this compound may have unique properties compared to simple indole derivatives.
Synthesis Analysis
While specific synthesis methods for “1-(2-phenoxyethyl)-1H-indole-2,3-dione” are not available, indole derivatives are often synthesized through methods such as the Fischer indole synthesis or the Madelung synthesis . The “2-phenoxyethyl” group could potentially be introduced through nucleophilic substitution reactions .Molecular Structure Analysis
The molecular structure of “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would likely feature an indole ring system with a “2-phenoxyethyl” group attached at the 1-position . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitutions and oxidations . The presence of the “2-phenoxyethyl” group may influence the reactivity of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would be influenced by its molecular structure. For example, the presence of the indole ring and the “2-phenoxyethyl” group could impact properties such as solubility, melting point, and boiling point .Applications De Recherche Scientifique
Antimicrobial Agent
“1-(2-phenoxyethyl)-1H-indole-2,3-dione” exhibits antimicrobial properties, making it a valuable compound in the development of antiseptic solutions. It has been shown to be effective against strains of Pseudomonas aeruginosa, even in the presence of serum . This application is crucial in healthcare settings for the disinfection of skin and surfaces to prevent the spread of infections.
Preservative in Pharmaceuticals and Cosmetics
Due to its stability and antimicrobial ability, this compound serves as an effective preservative in pharmaceuticals and cosmetics . It helps in extending the shelf life of products by preventing the growth of bacteria and yeast, ensuring the safety and efficacy of the products over time.
Solvent and Perfume Fixative
The compound’s chemical structure allows it to act as a solvent, aiding in the dissolution of other substances. Additionally, it is used as a perfume fixative in the fragrance industry, helping to preserve the scent of perfumes and colognes .
Anesthetic in Fish Aquaculture
In the field of aquaculture, “1-(2-phenoxyethyl)-1H-indole-2,3-dione” is utilized as an anesthetic for fish. This application is essential for handling fish during tagging, transportation, and other procedures, reducing stress and potential harm to the aquatic animals .
Bioconjugation in Proteomics
The compound contains functional groups that can be used for bioconjugation with biomolecules containing free cysteines. This technique is pivotal in proteomics research, allowing scientists to attach labels or other functional groups to proteins for various purposes, including purification and detection.
Scaffold in Drug Design
Phenoxyethyl cyclic amines, which include derivatives of “1-(2-phenoxyethyl)-1H-indole-2,3-dione”, are used as scaffolds in drug design . These scaffolds are fundamental in the development of new therapeutic agents targeting various receptors and enzymes, such as acetylcholinesterase and estrogen receptors.
Mécanisme D'action
Target of Action
Phenoxyethyl derivatives, such as phenoxyethyl piperidine and morpholine, have been found to exhibit potent activity against acetylcholinesterase (ache), butyrylcholinesterase (bche), human histamine h3 receptor, and estrogen receptor . These targets play crucial roles in various biological processes, including neurotransmission and hormone regulation.
Mode of Action
Phenoxyethanol, a related compound, has been shown to have antibacterial properties and is effective against strains of pseudomonas aeruginosa even in the presence of 20% serum . It is less effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .
Biochemical Pathways
Phenoxyethyl derivatives have been associated with various pharmacological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of related phenoxyethyl derivatives have been discussed in the literature . These properties significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Related phenoxyethyl derivatives have been associated with various pharmacological activities, including antitussive, anticancer, and anticholinergic effects .
Safety and Hazards
Orientations Futures
The potential applications and future directions for “1-(2-phenoxyethyl)-1H-indole-2,3-dione” would depend on its physical and chemical properties, as well as its biological activity. Indole derivatives are a rich source of biologically active compounds, suggesting that “1-(2-phenoxyethyl)-1H-indole-2,3-dione” could have potential applications in areas such as medicinal chemistry or material science .
Propriétés
IUPAC Name |
1-(2-phenoxyethyl)indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)17(16(15)19)10-11-20-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNITOWNTPEKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3C(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenoxyethyl)-1H-indole-2,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(3-chlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345555.png)
![Ethyl 4-[(4,5-dichloro-2-methylphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345558.png)
![Ethyl 4-[(3-methyl-4-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345560.png)
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345569.png)
![1-[(5-tert-butyl-2-methoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345573.png)

![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-2-ethylimidazole](/img/structure/B345577.png)




![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345596.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B345597.png)
![2-chloro-N-[(4-methoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B345652.png)